molecular formula C17H17N5O2 B7465489 N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide

Cat. No. B7465489
M. Wt: 323.35 g/mol
InChI Key: WZDJDJMCFKSZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).

Mechanism of Action

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide targets BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. Inhibition of BTK by this compound leads to the disruption of B-cell receptor signaling, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK in vitro and in vivo, leading to decreased survival and proliferation of B-cells. In addition, this compound has been shown to induce apoptosis in B-cell malignancies, and to enhance the activity of other anti-cancer agents, such as rituximab. This compound has also been shown to have a favorable safety profile, with no dose-limiting toxicities observed in clinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide is its specificity for BTK, which makes it a highly targeted therapy for B-cell malignancies. In addition, this compound has been shown to have a favorable safety profile, which is important for the development of new therapies. However, one limitation of this compound is its potential for drug resistance, which may limit its long-term efficacy in the treatment of B-cell malignancies.

Future Directions

There are several future directions for the development of N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance their activity. Another direction is the development of BTK inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the identification of biomarkers of response to BTK inhibitors may help to personalize therapy and improve patient outcomes.

Synthesis Methods

The synthesis of N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridine, which is then reacted with 2-bromoethylamine hydrobromide to yield 2-(2-(2-bromoethylamino)ethyl)-1H-pyrrolo[2,3-b]pyridine. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to yield the final product, this compound.

Scientific Research Applications

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide has been extensively studied in preclinical and clinical settings, and has shown promising results in the treatment of B-cell malignancies. In a phase 1 study, this compound demonstrated a favorable safety profile and clinical activity in patients with relapsed or refractory CLL and MCL. In another phase 1 study, this compound showed clinical activity in patients with WM.

properties

IUPAC Name

N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(12-19-17(24)13-6-2-1-3-7-13)18-10-9-15-21-20-14-8-4-5-11-22(14)15/h1-8,11H,9-10,12H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDJDJMCFKSZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.